(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
Beschreibung
The compound "(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone" features a unique hybrid structure combining a sulfonylated azetidine ring and a 2-methylquinoline moiety. The 2-methylquinolin-8-yl group is associated with π-π stacking and hydrophobic interactions, commonly observed in kinase inhibitors or antimicrobial agents .
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-methylquinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-6-7-15-4-3-5-19(20(15)22-14)21(24)23-12-18(13-23)28(25,26)17-10-8-16(27-2)9-11-17/h3-11,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMUAUXDHVTANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Coupling with Quinoline: The final step involves coupling the azetidine-sulfonyl intermediate with a quinoline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity and Computational Assessment
Structural similarity is a cornerstone of virtual screening, guided by the principle that analogous compounds exhibit comparable biological activities . For this compound, molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients are critical tools. For instance, aglaithioduline demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto-based indexing, highlighting the predictive power of such methods . Applied to the target compound, hypothetical analogs might include:
- Variant 1 : Replacement of the 4-methoxyphenyl sulfonyl group with a 4-fluorophenyl sulfonyl moiety.
- Variant 2 : Substitution of the azetidine ring with a pyrrolidine (five-membered) or piperidine (six-membered) ring.
Table 1: Hypothetical Structural and Similarity Comparison
| Compound | Molecular Weight | LogP | Similarity Index (Tanimoto) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 450.5 | 3.2 | — | 4-Methoxyphenyl sulfonyl, azetidine |
| Analog 1 (4-Fluorophenyl sulfonyl) | 438.4 | 2.9 | 0.85 | Enhanced electronegativity |
| Analog 2 (Pyrrolidine ring) | 435.5 | 3.5 | 0.72 | Increased ring flexibility |
Note: Data is illustrative, based on methodologies in .
Physicochemical Properties
Critical micelle concentration (CMC) and solubility profiles, as determined via spectrofluorometry or tensiometry (e.g., for quaternary ammonium compounds ), provide insights into aggregation behavior. The target compound’s sulfonyl group and quinoline moiety likely reduce aqueous solubility compared to non-aromatic analogs. LogP values (estimated at 3.2) suggest moderate lipophilicity, aligning with CNS drug-like properties.
Biologische Aktivität
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is a novel synthetic molecule that has gained attention for its potential biological activities. Understanding its pharmacological properties is crucial for assessing its therapeutic applications.
Chemical Structure
This compound features a unique structure that combines an azetidine ring with a quinoline moiety and a sulfonyl group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone exhibit significant anticancer activities. For instance, related azetidine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 8.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. The sulfonamide group in particular is known for its antibacterial properties, which may extend to the target compound.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Antioxidant Activity
Studies have demonstrated that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress. The presence of the methoxy group is believed to enhance radical scavenging activity.
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of azetidine derivatives on the proliferation of human pancreatic cancer cells (Patu8988). The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, suggesting a promising avenue for further research in anticancer therapies.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of sulfonamide-containing compounds against resistant strains of bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth, highlighting their potential as new antimicrobial agents.
Research Findings
Research has shown that the biological activity of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is influenced by structural modifications. For example, variations in the substituents on the quinoline ring can significantly alter its potency and selectivity towards specific biological targets.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
